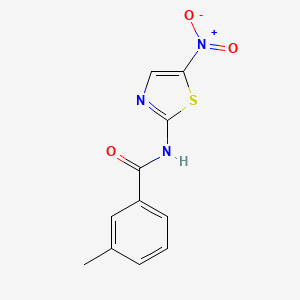

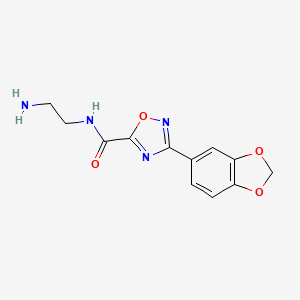

![molecular formula C18H15F2NO3 B2445555 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1329251-58-2](/img/structure/B2445555.png)

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural and Conformational Analyses

The synthesis and structural analysis of compounds related to (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone have been explored, revealing their potential as boric acid ester intermediates with benzene rings. These compounds were synthesized through a three-step substitution reaction and characterized using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study confirmed the structures and performed conformational analyses using density functional theory (DFT), comparing the results to X-ray diffraction values. The molecular electrostatic potential and frontier molecular orbitals were investigated, uncovering some physicochemical properties of these compounds (Huang et al., 2021).

Anticonvulsant Activities

Design and synthesis efforts have been directed towards novel compounds featuring the this compound framework, targeting sodium channel blocking and anticonvulsant properties. A series of derivatives demonstrated significant efficacy in the maximal electroshock (MES) test, with one compound showing outstanding potency and a protective index much higher than the reference drug phenytoin. The potential mechanism of action was explored, focusing on the compounds' influence on sodium channels in vitro (Malik & Khan, 2014).

Thermal and Optical Properties

Research has also been conducted on compounds structurally related to this compound, focusing on their thermal, optical, etching, and structural properties. One study synthesized a compound via a substitution reaction, characterized it using various spectroscopic techniques, and confirmed its structure through single-crystal X-ray diffraction. The study provided insights into the compound's thermal stability, molecular structure, and physicochemical properties through theoretical calculations, highlighting its stability and potential applications in various fields (Karthik et al., 2021).

Corrosion Inhibition

In the context of corrosion science, derivatives of this compound, specifically triazole derivatives, have been evaluated as corrosion inhibitors for mild steel in acidic media. Studies suggest that these compounds can effectively adsorb onto the steel surface, offering protection against corrosion. The efficiency of these inhibitors was attributed to the electronic interactions between the inhibitor molecules and the metal surface, indicating their potential as effective corrosion protection agents (Ma et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, related compounds have shown promise as anticancer agents and as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis . These areas could be potential avenues for future research.

Mechanism of Action

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .

Mode of Action

This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . The interaction with tubulin can lead to mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the assembly of microtubules, which are essential components of the cell’s cytoskeleton . Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis . In a study, a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Properties

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3/c19-14-3-1-12(7-15(14)20)18(22)21-6-5-13(9-21)11-2-4-16-17(8-11)24-10-23-16/h1-4,7-8,13H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAAJKKCEZROQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)

![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)

![Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2445482.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)

![[6-Chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2445489.png)

![7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2445493.png)